4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also contains a pyridine ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Carboxamide: The brominated thiophene is then reacted with an appropriate amine, such as 1-(pyridin-4-yl)ethylamine, under conditions that facilitate the formation of the carboxamide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted thiophene derivative, while a Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be employed in the design and synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
4-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide: Another isomer with the pyridine ring attached at the 3-position.
4-chloro-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide: Similar compound with a chlorine atom instead of bromine.
Uniqueness
4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the bromine atom and the pyridine ring makes it a versatile intermediate for further functionalization and derivatization.
Properties
IUPAC Name |
4-bromo-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8(9-2-4-14-5-3-9)15-12(16)11-6-10(13)7-17-11/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMBJVPAGNGABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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